In Vivo Desulfuration to Barbital
Thiobarbital exhibits a unique metabolic pathway of desulfuration to form barbital in humans, a conversion not reported for other clinically used thiobarbiturates. In a study of three human males administered 2 mg/kg of thiobarbital intravenously, 5-7% of the total dose was recovered in urine as barbital over the subsequent 8-12 days [1]. This contrasts sharply with barbital itself, which is primarily excreted unchanged, and with thiopental, which undergoes oxidation and other pathways without significant conversion to its oxy-analogue [1].
| Evidence Dimension | In vivo metabolic conversion to corresponding oxybarbiturate (desulfuration) |
|---|---|
| Target Compound Data | 5-7% of an intravenous dose of Thiobarbital (2 mg/kg) was excreted in human urine as Barbital over 8-12 days [1] |
| Comparator Or Baseline | Barbital (not applicable, as it is the parent compound and is excreted largely unchanged); Thiopental (no significant conversion to its oxy-analogue reported) |
| Quantified Difference | Thiobarbital uniquely demonstrates a quantifiable (5-7%) conversion to its oxy-analogue in humans, a pathway not present for Thiopental [1] |
| Conditions | In vivo human study; 3 healthy male subjects; 2 mg/kg IV dose; urine collection for 8-12 days post-dose [1] |
Why This Matters
This unique metabolism means Thiobarbital's pharmacological effects are a composite of its own activity and that of its metabolite, barbital, creating a distinct and predictable time-action profile that is not replicable by other barbiturates.
- [1] Bush MT, Mazel P, Chambers J. The metabolic fate of thiobarbiturates: thiobarbital in man. J Pharmacol Exp Ther. 1961 Oct;134(1):110-116. View Source
